molecular formula C12H13N3O2 B2630095 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole CAS No. 957400-23-6

5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole

Cat. No. B2630095
CAS RN: 957400-23-6
M. Wt: 231.255
InChI Key: YZOZJZKQCLGWLK-UHFFFAOYSA-N
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Description

5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for a variety of research applications. In

Mechanism Of Action

The mechanism of action of 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole involves its ability to react with ROS to produce a fluorescent product. This reaction is based on the principle of oxidation-reduction chemistry, where the nitro group of the compound is reduced by the ROS to produce a highly fluorescent product. The fluorescence of the product can be measured using a variety of techniques, including fluorescence microscopy, flow cytometry, and spectroscopy.
Biochemical and Physiological Effects:
5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole has been shown to have minimal biochemical and physiological effects on living cells. The compound is non-toxic and does not interfere with cellular metabolism or function. This makes it an ideal candidate for use in live-cell imaging studies, where the compound can be used to detect ROS production in real-time.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole is its high selectivity for ROS. The compound has been shown to be highly specific for detecting ROS in living cells, with minimal interference from other cellular components. This makes it an ideal candidate for use in a variety of research applications, including the study of ROS signaling pathways and the development of new antioxidant therapies.
However, there are also some limitations associated with the use of 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole in lab experiments. One of the main limitations is its sensitivity to environmental factors, such as pH and temperature. The compound is also sensitive to light, which can affect its fluorescence properties. As such, careful experimental design and control are necessary to ensure accurate and reproducible results.

Future Directions

There are numerous future directions for research involving 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole. One area of focus is the development of new fluorescent probes based on the chemical structure of the compound. These probes could be used to detect other reactive species in living cells, such as reactive nitrogen species (RNS) and reactive sulfur species (RSS).
Another area of focus is the development of new antioxidant therapies based on the compound. The ability of 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole to selectively detect ROS in living cells makes it an ideal candidate for the development of new antioxidant therapies that target specific ROS signaling pathways.
Conclusion:
In conclusion, 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has unique chemical properties that make it an ideal candidate for a variety of research applications, including the detection of ROS in living cells and the development of new antioxidant therapies. While there are some limitations associated with the use of the compound in lab experiments, careful experimental design and control can ensure accurate and reproducible results. There are also numerous future directions for research involving the compound, which could lead to new discoveries and advancements in the field of oxidative stress research.

Synthesis Methods

The synthesis of 5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole involves the reaction of 3-methylbenzylamine with 5-methyl-3-nitropyrazole in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure a high yield of the desired product. The synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole has been studied extensively for its potential applications in scientific research. One of the main areas of focus has been its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in numerous physiological processes, including cell signaling, gene expression, and immune function. However, excessive ROS production can lead to oxidative stress, which has been implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

properties

IUPAC Name

5-methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-9-4-3-5-11(6-9)8-14-10(2)7-12(13-14)15(16)17/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOZJZKQCLGWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1-[(3-methylphenyl)methyl]-3-nitropyrazole

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